
Ethidium-iodouridylyl(3'-5')adenosine
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Description
Ethidium-iodouridylyl(3'-5')adenosine, also known as this compound, is a useful research compound. Its molecular formula is C40H42IN10O12P and its molecular weight is 1012.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Studies
X-Ray Crystallography
One of the primary applications of ethidium-iodouridylyl(3'-5')adenosine is in structural biology. The compound has been crystallized to study its interaction with nucleic acids. X-ray crystallographic analysis has revealed the three-dimensional structure of the complex, providing insights into how ethidium intercalates between base pairs in DNA. The study demonstrated that ethidium's phenanthridinium ring system stacks on nucleic acid base pairs, which is critical for understanding drug-nucleic acid interactions .
Key Findings:
- The crystalline structure consists of two molecules each of ethidium and 5-iodouridylyl(3'-5')adenosine.
- The intercalation results in unwinding of the DNA double helix at the site of binding, which can be quantitatively assessed through fluorescence spectroscopy .
- The spacing between adjacent base pairs in the dinucleotide complex has been measured, offering insights into potential alterations in DNA structure due to drug binding .
Intercalative Binding Studies
Fluorescence Spectroscopy
this compound is widely used as a fluorescent probe to visualize DNA interactions. When bound to DNA, the compound exhibits enhanced fluorescence, allowing researchers to monitor binding kinetics and study conformational changes within nucleic acids. This property is particularly useful in studying DNA replication and transcription processes .
Binding Affinity Analysis:
- Ethidium derivatives exhibit varying affinities for different DNA sequences, which can be quantified using spectroscopic methods.
- Studies have shown that modifications to the ethidium structure (such as amino substitutions) can significantly affect binding strength and specificity .
Therapeutic Applications
Potential Anti-Cancer Agent
Research indicates that this compound may possess anti-cancer properties due to its ability to intercalate into DNA and disrupt replication processes. This mechanism is being explored as a potential therapeutic strategy against certain types of cancer cells that are sensitive to DNA damage .
Case Studies:
- In vitro studies have demonstrated that compounds similar to ethidium can induce apoptosis in cancer cell lines by interfering with their DNA integrity.
- Further investigations are ongoing to evaluate the efficacy of ethidium derivatives in combination with other chemotherapeutic agents .
Applications in Biotechnology
Molecular Probes for Genetic Studies
this compound serves as a molecular probe for studying genetic material. Its ability to selectively bind to specific sequences allows researchers to label and visualize target nucleic acids within complex biological samples.
Applications Include:
Properties
CAS No. |
64426-26-2 |
---|---|
Molecular Formula |
C40H42IN10O12P |
Molecular Weight |
1012.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C21H19N3.C19H23IN7O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-6-1-26(19(33)25-16(6)32)17-12(30)10(28)7(38-17)2-36-40(34,35)37-3-8-11(29)13(31)18(39-8)27-5-24-9-14(21)22-4-23-15(9)27/h3-13,23H,2,22H2,1H3;1,4-5,7-8,10-13,17-18,28-31H,2-3H2,(H,34,35)(H2,21,22,23)(H,25,32,33)/t;7-,8-,10-,11-,12-,13-,17-,18-/m.1/s1 |
InChI Key |
CJGNGIBSMVXQSV-SGMHBCTGSA-N |
SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)I |
Isomeric SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)I |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)I |
Synonyms |
ethidium-iodouridylyl(3'-5')adenosine |
Origin of Product |
United States |
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